
Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol This compound is characterized by the presence of a tert-butyl ester group, a formyl group attached to a cyclopropyl ring, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or a cyclopropyl carboxylate ester.
Formylation: The formyl group is introduced through a formylation reaction, typically using reagents like formic acid or formyl chloride.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to yield the desired compound
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives
Applications De Recherche Scientifique
Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions, which can influence cellular processes .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate: can be compared with similar compounds such as:
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar structure but with an oxoethyl group instead of a formyl group.
Tert-butyl 3-oxoazetidine-1-carboxylate: Contains an oxo group on the azetidine ring.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Features a cyanomethylene group.
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-9(6-13)10-4-8(10)7-14/h7-10H,4-6H2,1-3H3 |
Clé InChI |
YQYJEADAKMEMTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2CC2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
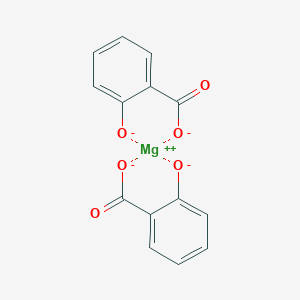
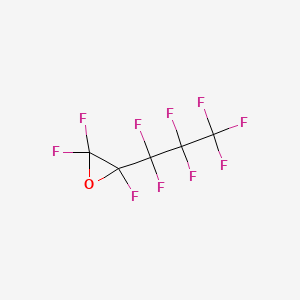
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
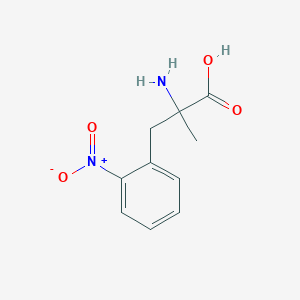
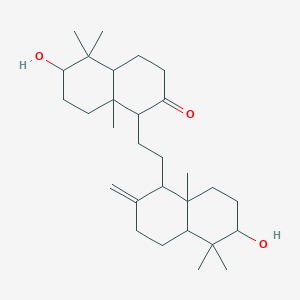

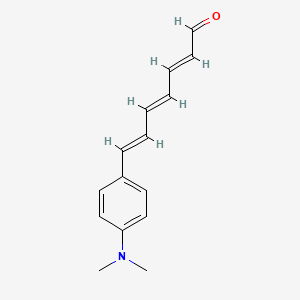

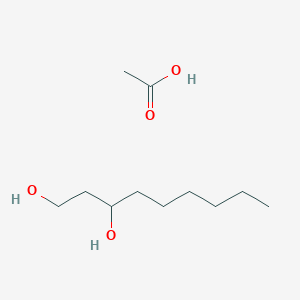

![[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine](/img/structure/B12326798.png)
![3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12326800.png)
